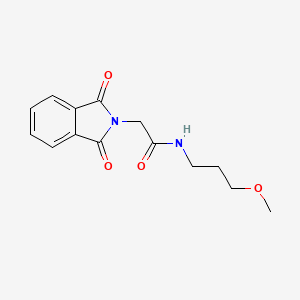
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(3-methoxy-propyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of isoindolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization. One common method involves the following steps:
Formation of Isoindolinone Core: Phthalic anhydride reacts with an amine to form the isoindolinone core.
Acylation: The isoindolinone core is then acylated with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
N-(3-Methoxypropyl)phthalimide: Similar structure but lacks the acetamide group, which may influence its biological activity.
Uniqueness
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the isoindolinone core and the methoxypropyl group. This combination of functional groups imparts specific properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-20-8-4-7-15-12(17)9-16-13(18)10-5-2-3-6-11(10)14(16)19/h2-3,5-6H,4,7-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
AGDJZKDQMFWSTM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B14965313.png)
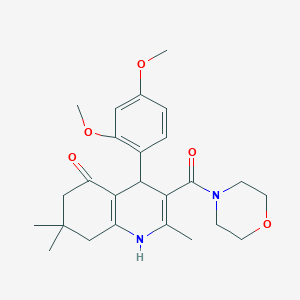
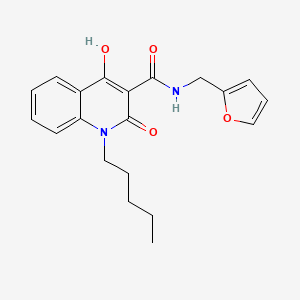
![N-(3-fluorophenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965324.png)
![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965331.png)
![4-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965346.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965353.png)
![5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965356.png)
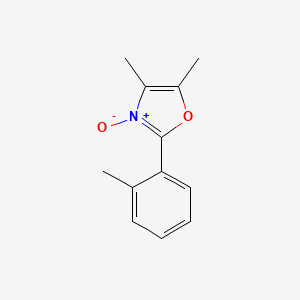
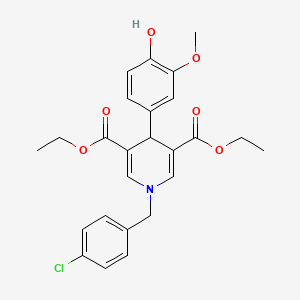
![3-(4-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965369.png)
![N-(2-chlorobenzyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965376.png)
![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B14965396.png)
![7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965413.png)
